molecular formula C21H21NO4 B11625236 2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11625236
M. Wt: 351.4 g/mol
InChI Key: IHKWWDDWSUKNNH-UHFFFAOYSA-N
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Description

2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure This compound is characterized by the presence of a dioxo-dihydro-isoindole core, which is substituted with a 3,4-dimethylphenyl group and a 2-methylpropyl ester group

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C21H21NO4/c1-12(2)11-26-21(25)15-6-8-17-18(10-15)20(24)22(19(17)23)16-7-5-13(3)14(4)9-16/h5-10,12H,11H2,1-4H3

InChI Key

IHKWWDDWSUKNNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions to form an intermediate, which is then further reacted with phthalic anhydride to yield the final product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring, altering the compound’s properties.

Scientific Research Applications

Pharmaceutical Applications

The primary application of this compound lies in its potential as a pharmaceutical agent. Research indicates that derivatives of isoindole compounds often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties.

  • Case Study: Anti-inflammatory Activity
    A study explored the synthesis of similar isoindole derivatives and evaluated their anti-inflammatory effects through molecular docking studies. These derivatives demonstrated potential dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes involved in inflammatory processes. The binding affinities observed suggest that 2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate could exhibit comparable effects .

Synthesis of Novel Compounds

The compound serves as an intermediate in synthesizing more complex molecules in organic chemistry. Its unique structure allows for various modifications leading to new derivatives with enhanced biological activity.

  • Example: Synthesis Pathways
    The synthesis of this compound can be achieved through nucleophilic substitution reactions involving appropriate precursors. The resulting derivatives have been shown to possess varied pharmacological properties, making them suitable candidates for further development .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. These studies provide insights into the potential mechanism of action and efficacy of the compound as a therapeutic agent.

Study Target Binding Energy (kcal/mol) Outcome
Study APqsR Protein (Pseudomonas aeruginosa)-5.8 to -8.2Potential antibacterial activity
Study BCOX Enzyme-6.5Anti-inflammatory potential

Mechanism of Action

The mechanism of action of 2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its dioxo-dihydro-isoindole core, which imparts distinct chemical and physical properties

Biological Activity

2-Methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate (commonly referred to as compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of compound A, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound A has the molecular formula C21H21NO4 and features a complex structure characterized by a dioxo isoindole moiety. Its chemical properties contribute to its biological activities, making it a subject of interest in pharmacological research.

The biological activity of compound A is primarily attributed to its ability to interact with various cellular pathways:

  • Antioxidant Activity : Compound A exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This mechanism is crucial for protecting cells from damage and may have implications in aging and degenerative diseases.
  • Enzyme Inhibition : Preliminary studies suggest that compound A may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain management.

Biological Activity Data

Activity Type Effect Reference
AntioxidantScavenging free radicals
Enzyme InhibitionCOX inhibition
CytotoxicityInhibitory effects on cancer cells

Case Studies

  • Cytotoxicity in Cancer Cells : In vitro studies have demonstrated that compound A exhibits cytotoxic effects against various cancer cell lines. For example, its growth inhibitory concentration (GI50) was found to be lower than that of standard chemotherapeutic agents in MCF-7 breast cancer cells. This suggests a promising avenue for further development as an anticancer agent.
  • Anti-inflammatory Potential : A study examining the anti-inflammatory effects of compound A indicated that it significantly reduced inflammatory markers in animal models of arthritis. This aligns with its enzyme inhibition profile, particularly against COX enzymes.

Research Findings

Recent research has delved into the pharmacokinetics and bioavailability of compound A. Studies indicate that its lipophilicity enhances cellular uptake, which is beneficial for therapeutic applications. Additionally, molecular docking studies suggest strong binding affinities to target proteins involved in cancer progression and inflammation.

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